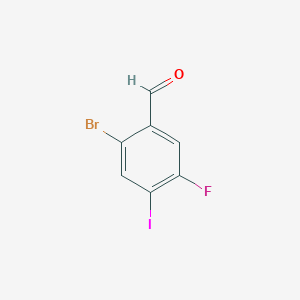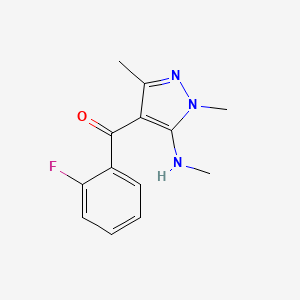
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The trifluoroethoxy group adds to the compound’s unique chemical properties, making it a valuable intermediate in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced through a nucleophilic substitution reaction. The protected amino acid is reacted with a trifluoroethanol derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxyl groups of other amino acids or peptides, forming peptide bonds.
Substitution Reactions:
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Peptide Coupling: Carbodiimide reagents such as N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt).
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Products: Coupling reactions result in the formation of peptides or peptide derivatives.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used as an intermediate in the synthesis of peptides and peptide-based drugs.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules or surfaces.
Medicinal Chemistry: It serves as a building block in the design and synthesis of novel pharmaceutical compounds.
Chemical Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methoxycarbonyl)phenyl]propanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)(hydroxy)methylene]amino}-4-(4-methoxyphenyl)butanoic acid
- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octanoic acid
Uniqueness
The presence of the trifluoroethoxy group in (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and stability, making it particularly valuable in specific synthetic and medicinal applications.
Properties
Molecular Formula |
C21H20F3NO5 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid |
InChI |
InChI=1S/C21H20F3NO5/c22-21(23,24)12-29-10-9-18(19(26)27)25-20(28)30-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,25,28)(H,26,27)/t18-/m0/s1 |
InChI Key |
HDEWAGNOOWEBBV-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCOCC(F)(F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCOCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12840289.png)





![1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine](/img/structure/B12840312.png)

